molecular formula C11H7Cl3N2O2 B3037507 5-chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone CAS No. 478080-44-3

5-chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone

Cat. No. B3037507
M. Wt: 305.5 g/mol
InChI Key: JIFQJEBCHTXHEH-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, etc.).



Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Chemical Reactions

  • Derivative Formation for Biological Activity : The compound is used as a precursor in synthesizing new heterocyclic compounds. For instance, its reaction with antipyrin yielded butanoic acid derivatives. Further reactions of these derivatives with hydrazines formed pyridazinone derivatives, which exhibited antimicrobial and antifungal activities (Sayed et al., 2003).

  • Large Scale Synthesis : A large-scale synthesis process for 3-chloro-5-methoxypyridazine, derived from the chemical , was developed. This process involved several steps, including protection, displacement, hydrogenation, and deprotection (Bryant et al., 1995).

  • Methyl Carbonium Ion Migration Study : This compound was studied for methyl group migration during reactions with trifluoroethylation agents. The study provided insights into the formation of byproducts and the intermediate stages of chemical reactions (Li et al., 2009).

Analytical and Biological Studies

  • Chromatographic Determination : Gas chromatography techniques were developed for technical analysis of related compounds, highlighting the compound's utility in analytical chemistry (Výboh et al., 1974).

  • Juvenile Hormone-Like Activity : Derivatives of this compound were found to have juvenile hormone-like activity, particularly in inhibiting metamorphosis in certain insects. This suggests its potential use in pest control programs (Miyake & Oguia, 1992).

  • Herbicide Modes of Action : Pyridazinone compounds, related to the chemical , have been studied for their action as herbicides. They inhibit photosynthesis in plants and have distinct biological properties affecting plant development (Hilton et al., 1969).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. It includes precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.


I hope this general approach helps! If you have a specific compound or topic you’d like information on, feel free to ask! 😊


properties

IUPAC Name

5-chloro-2-(3,4-dichlorophenyl)-4-methoxypyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O2/c1-18-10-9(14)5-15-16(11(10)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFQJEBCHTXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186021
Record name 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone

CAS RN

478080-44-3
Record name 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478080-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(3,4-dichlorophenyl)-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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